

Application Notes and Protocols for ZP 120C

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZP 120C is a potent and partial agonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. It is a valuable research tool for investigating the physiological roles of the N/OFQ system, with potential applications in studies related to pain modulation, diuresis, and cardiovascular function. These application notes provide detailed protocols for the dissolution of **ZP 120C** and its use in common in vitro and in vivo experimental models, based on published research.

Introduction to ZP 120C

ZP 120C is a synthetic peptide that selectively binds to and activates the ORL1 receptor, a G protein-coupled receptor (GPCR). Activation of the ORL1 receptor can lead to various cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Researchers utilize **ZP 120C** to explore the therapeutic potential of targeting the N/OFQ system for various conditions.

Chemical Properties:



Property	Value	
CAS Number	383123-18-0	
Molecular Formula	C85H134N28O15	
Molecular Weight	1780.16 g/mol	
Appearance	White to off-white powder	

Dissolution of ZP 120C for Experimental Use

The solubility of **ZP 120C** is a critical first step for its use in experiments. Based on its peptide nature and information from available literature, the following protocols are recommended.

Recommended Solvents

For the preparation of stock solutions, sterile, nuclease-free water or aqueous buffers are generally suitable. For higher concentrations or to aid in solubilization, the use of a small amount of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common practice for peptides.

Preparation of a Stock Solution

Materials:

- ZP 120C powder
- Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes
- Calibrated micropipettes

Protocol:

 Weighing: Carefully weigh the desired amount of ZP 120C powder in a sterile microcentrifuge tube.



- Initial Solubilization (if necessary): If using DMSO, add a small volume of DMSO to the tube to create a concentrated initial stock. For example, to prepare a 10 mM stock, dissolve 1.78 mg of ZP 120C in 100 μL of DMSO. Gently vortex to ensure complete dissolution.
- Aqueous Dilution: For most applications, the initial DMSO stock should be further diluted with
 a sterile aqueous buffer (e.g., phosphate-buffered saline [PBS] or cell culture medium) to the
 final desired concentration. It is crucial to add the aqueous buffer slowly while vortexing to
 prevent precipitation of the peptide.
- Direct Aqueous Solubilization: For lower concentration stock solutions, ZP 120C can be
 directly dissolved in sterile, nuclease-free water or an appropriate buffer. Add the required
 volume of the aqueous solvent to the weighed powder and vortex thoroughly until fully
 dissolved.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Quantitative Data Summary:

Parameter	Recommended Value	Notes
Primary Stock Solvent	Sterile Water or DMSO	DMSO can aid in dissolving higher concentrations.
Working Solution Solvent	PBS, Artificial Cerebrospinal Fluid (ACSF), Krebs-Henseleit solution, Cell Culture Media	The choice of solvent depends on the specific experimental application.
Recommended Stock Conc.	1-10 mM	Higher concentrations may require initial dissolution in DMSO.
Storage Temperature	-20°C or -80°C	Avoid repeated freeze-thaw cycles by aliquoting.

Experimental Protocols



The following are detailed methodologies for key experiments involving **ZP 120C**, based on published studies.

In Vitro: Isolated Organ Bath Experiments

This protocol is adapted from studies investigating the effect of **ZP 120C** on electrically induced contractions in isolated tissues.

Objective: To assess the inhibitory effect of **ZP 120C** on smooth muscle contraction.

Materials:

- Isolated tissue (e.g., mouse vas deferens)
- Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
- Isotonic transducer and data acquisition system
- ZP 120C stock solution
- · Electrical field stimulator

Protocol:

- Tissue Preparation: Isolate the desired tissue (e.g., mouse vas deferens) and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
- Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 0.5 g, with washes every 15 minutes.
- Electrical Field Stimulation (EFS): Induce contractions by applying EFS with parameters such as 0.1 Hz frequency, 2 ms pulse duration, and supramaximal voltage.
- **ZP 120C** Application: Once stable, reproducible contractions are achieved, add **ZP 120C** to the organ bath in a cumulative concentration-response manner.



 Data Analysis: Measure the amplitude of the EFS-induced contractions before and after the addition of ZP 120C. Calculate the percentage inhibition of the contractile response for each concentration of ZP 120C.

In Vivo: Aquaretic Effects in Rodents

This protocol is based on studies evaluating the diuretic and aquaretic (water excretion) effects of **ZP 120C**.

Objective: To determine the effect of **ZP 120C** on urine output and water clearance in a rodent model.

Materials:

- Male Wistar or Sprague-Dawley rats
- · Metabolic cages for urine collection
- ZP 120C solution for injection
- Vehicle control (e.g., saline)
- Analytical equipment for measuring urine volume, osmolality, and electrolyte concentrations

Protocol:

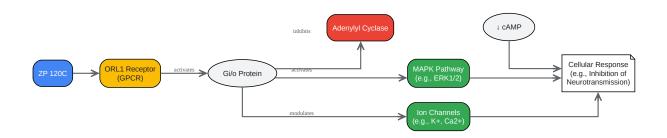
- Animal Acclimation: House the rats in metabolic cages for at least 24 hours before the experiment to acclimate them to the environment. Provide free access to food and water.
- Baseline Measurements: Collect urine for a baseline period (e.g., 2 hours) to determine the basal urine flow and composition.
- ZP 120C Administration: Administer ZP 120C via the desired route (e.g., intravenous or subcutaneous injection). A control group should receive the vehicle alone.
- Urine Collection: Collect urine at timed intervals (e.g., every hour for 4-6 hours) after the administration of **ZP 120C** or vehicle.



- Sample Analysis: Measure the volume of collected urine. Analyze urine samples for osmolality and concentrations of electrolytes such as sodium and potassium.
- Data Analysis: Compare the urine output, free water clearance, and electrolyte excretion between the ZP 120C-treated and vehicle-treated groups.

Signaling Pathway and Experimental Workflow Diagrams

ZP 120C-ORL1 Receptor Signaling Pathway

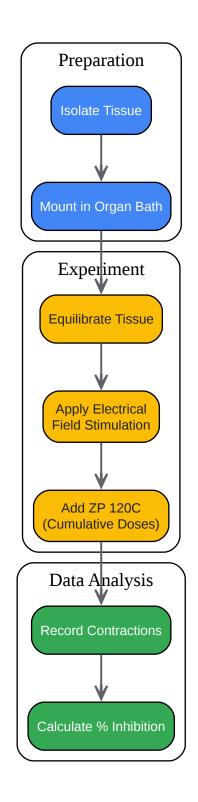


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Caption: Simplified signaling pathway of **ZP 120C** via the ORL1 receptor.

Experimental Workflow for In Vitro Organ Bath Assay





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Caption: Workflow for assessing **ZP 120C** activity in an isolated organ bath.

Safety Precautions







ZP 120C is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

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